molecular formula C7H6N4O2 B1432154 Methyl 4-azidopyridine-2-carboxylate CAS No. 1431470-10-8

Methyl 4-azidopyridine-2-carboxylate

Cat. No.: B1432154
CAS No.: 1431470-10-8
M. Wt: 178.15 g/mol
InChI Key: ZFLNHISOGSWDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-azidopyridine-2-carboxylate: is an organic compound with the molecular formula C7H6N4O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The azido group (-N3) attached to the fourth position of the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-azidopyridine-2-carboxylate can be synthesized through a multi-step process. One common method involves the conversion of methyl 4-aminopyridine-2-carboxylate to the azido derivative. This transformation is typically achieved by diazotization followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to yield the azido compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety measures due to the potentially explosive nature of azides.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-azidopyridine-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of the azido group.

    Substitution: Sodium azide (NaN3) is used for azidation reactions.

    Cycloaddition: Copper(I) catalysts are often employed in cycloaddition reactions.

Major Products:

    Reduction: Methyl 4-aminopyridine-2-carboxylate.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Methyl 4-azidopyridine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: Used in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-azidopyridine-2-carboxylate largely depends on the specific chemical reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. These reactions are often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring.

Comparison with Similar Compounds

    Methyl 4-aminopyridine-2-carboxylate: The amino derivative of the compound, which can be synthesized by reducing the azido group.

    Methyl 4-nitropyridine-2-carboxylate: Another derivative with a nitro group instead of an azido group.

Uniqueness: Methyl 4-azidopyridine-2-carboxylate is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations, such as cycloaddition reactions, that are not possible with the amino or nitro derivatives.

Properties

IUPAC Name

methyl 4-azidopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7(12)6-4-5(10-11-8)2-3-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLNHISOGSWDDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-azidopyridine-2-carboxylate
Reactant of Route 2
Methyl 4-azidopyridine-2-carboxylate
Reactant of Route 3
Methyl 4-azidopyridine-2-carboxylate
Reactant of Route 4
Methyl 4-azidopyridine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 4-azidopyridine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 4-azidopyridine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.